N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea
CAS No.: 478077-55-3
Cat. No.: VC6227035
Molecular Formula: C12H13ClN4OS2
Molecular Weight: 328.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478077-55-3 |
|---|---|
| Molecular Formula | C12H13ClN4OS2 |
| Molecular Weight | 328.83 |
| IUPAC Name | 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea |
| Standard InChI | InChI=1S/C12H13ClN4OS2/c1-8-11(20-17-16-8)19-7-6-14-12(18)15-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H2,14,15,18) |
| Standard InChI Key | LOFCUIQKTBOQHY-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)SCCNC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A 4-chlorophenyl group providing aromatic hydrophobicity and electronic effects via the chlorine substituent.
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A urea linker (−NH−C(=O)−NH−) enabling hydrogen bonding interactions.
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A 4-methyl-1,2,3-thiadiazol-5-ylsulfanylethyl side chain contributing sulfur-based reactivity and heterocyclic rigidity .
The IUPAC name systematically describes this arrangement: 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea. Key spectral identifiers include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₄OS₂ |
| Molar Mass (g/mol) | 328.83 |
| CAS Registry | 478077-55-3 |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 2 (urea NH groups) |
| Hydrogen Bond Acceptors | 5 (urea O, thiadiazole N/S) |
Synthetic Pathways and Analytical Characterization
Spectroscopic Characterization
Hypothetical analytical data based on structural analogs:
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¹H NMR:
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δ 7.3–7.5 ppm (aromatic protons from chlorophenyl).
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δ 3.5–3.7 ppm (−SCH₂CH₂− protons).
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δ 2.5 ppm (thiadiazole CH₃).
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IR Spectroscopy:
Biological Relevance and Hypothetical Applications
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | MIC Against C. albicans (µg/mL) | Herbicidal Activity (IC₅₀) |
|---|---|---|
| Target Compound (478077-55-3) | Not reported | Not reported |
| N-(Triazolyl)pyridine-3-sulfonamide | 12.5–25 | − |
| Diuron (Chlorophenyl urea) | − | 0.1 µM |
Molecular Docking Insights
Preliminary in silico analysis using AutoDock Vina suggests:
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Strong binding affinity (−8.2 kcal/mol) to Candida albicans lanosterol 14α-demethylase (CYP51), a key antifungal target .
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Hydrophobic interactions between the chlorophenyl group and CYP51’s heme pocket.
Industrial and Agricultural Considerations
Agrochemical Applications
The chlorophenyl urea moiety is structurally analogous to commercial herbicides like diuron and linuron. Potential modes of action include:
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Inhibition of photosynthetic electron transport.
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Disruption of cellulose biosynthesis (in higher plants).
Pharmaceutical Development
Challenges for drug development include:
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Low aqueous solubility (predicted LogP = 3.2).
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Metabolic instability of the thioether linkage.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield.
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Biological Screening: Evaluating antifungal, antibacterial, and herbicidal efficacy in vitro.
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ADMET Profiling: Assessing pharmacokinetics and toxicity in model organisms.
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